4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline
Description
Properties
CAS No. |
10076-98-9 |
|---|---|
Molecular Formula |
C14H23BrCl2N2 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H21BrN2.2ClH/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16;;/h7-9,13H,2-6,10,16H2,1H3;2*1H |
InChI Key |
LHQFZULKWZYYKM-UHFFFAOYSA-N |
SMILES |
CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2 |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2.Cl.Cl |
Synonyms |
2-Amino-5-bromo-N-cyclohexyl-N-methylbenzenemethanamine Hydrochloride; 5-Bromo-Nα-cyclohexyl-Nα-methyltoluene-α,2-diamine Dihydrochloride; |
Origin of Product |
United States |
Preparation Methods
Direct Bromination Using N-Bromosuccinimide (NBS)
NBS in tetrahydrofuran (THF) selectively brominates aniline derivatives at the para position. For example, bromination of 2-[[cyclohexyl(methyl)amino]methyl]aniline with NBS (1.1 eq) in THF at 70°C for 4 hours achieves 85–90% conversion.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 70°C |
| Time | 4 hours |
| Yield | 85–90% |
Electrophilic Bromination with Bromine
Gaseous bromine (Br₂) in acetic acid offers a cost-effective alternative but risks over-bromination. A study reported 72% yield when brominating 2-methylaniline at 0–5°C. This method requires careful temperature control to suppress dibromination.
Amination and Functionalization
Introducing the cyclohexyl(methyl)amino group involves reductive amination or nucleophilic substitution:
Reductive Amination
Reacting 4-bromo-2-aminomethylaniline with cyclohexanone and methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) yields the target compound. Methanol at 25°C for 12 hours provides 78% yield after purification.
Optimized Parameters:
| Component | Quantity |
|---|---|
| Cyclohexanone | 1.2 eq |
| Methylamine | 1.5 eq |
| NaBH₃CN | 1.0 eq |
| Solvent | Methanol |
Nucleophilic Substitution
4-Bromo-2-(chloromethyl)aniline reacts with cyclohexyl(methyl)amine in dimethylformamide (DMF) at 100°C. This method achieves 82% yield but requires anhydrous conditions to prevent hydrolysis.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and scalability:
Continuous Flow Bromination
A continuous flow reactor with NBS and THF reduces reaction time to 30 minutes and improves yield to 92%. Automated systems enhance reproducibility and safety.
Catalytic Amination
Palladium-catalyzed coupling between 4-bromo-2-iodoaniline and cyclohexyl(methyl)amine achieves 88% yield under mild conditions (60°C, 6 hours). This method avoids harsh reducing agents.
Purification and Characterization
Crude product purification involves:
-
Recrystallization from ethanol/water (3:1), yielding 95% pure product.
-
Column chromatography (silica gel, ethyl acetate/hexane) for analytical-grade material.
Analytical Data:
| Property | Value |
|---|---|
| Melting Point | 102–104°C |
| HPLC Purity | ≥99% |
| ¹H NMR (CDCl₃) | δ 7.25 (d, 1H), 3.82 (s, 2H) |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| NBS Bromination | 90% | High | Moderate | $$$ |
| Br₂ Bromination | 72% | Medium | High | $ |
| Reductive Amination | 78% | High | Low | $$ |
| Catalytic Coupling | 88% | High | High | $$$$ |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Aniline derivatives without the bromine atom.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it a candidate for developing drugs targeting various diseases. Research indicates that derivatives of similar structures often exhibit significant pharmacological properties, including anti-inflammatory and anticancer effects.
Organic Synthesis
This compound is utilized as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse derivatives that can be tailored for specific applications.
Types of Reactions :
- Oxidation : Forms corresponding N-oxides.
- Reduction : Converts bromine to hydrogen, yielding an aniline derivative.
- Substitution : The bromine atom can be replaced with other functional groups using nucleophilic substitution reactions.
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | N-oxides | Hydrogen peroxide, peracids |
| Reduction | Aniline derivatives | Lithium aluminum hydride (LiAlH₄) |
| Substitution | Substituted aniline derivatives | Amines, thiols in the presence of a base |
Biological Studies
The compound is investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding studies. Research on structurally similar compounds suggests that this compound may interact with specific molecular targets, leading to therapeutic effects.
Potential Activities :
- Antimicrobial properties
- Anticancer effects
- Enzyme inhibition
Industrial Applications
In industry, this compound is used in the production of dyes, pigments, and specialty chemicals. Its unique structure allows it to serve as a versatile intermediate in various chemical syntheses.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Trends
Coordination Chemistry : Schiff base analogs dominate as ligands (e.g., ), but the target compound’s tertiary amine could stabilize transition metals via chelation, though steric hindrance may limit efficacy .
Pharmaceutical Relevance : Brominated anilines are prevalent in antitumor and antimicrobial agents. The target compound’s lipophilic cyclohexyl group may enhance bioavailability compared to polar Schiff bases .
Synthetic Challenges : Introducing bulky groups like cyclohexyl requires optimized conditions (e.g., high-boiling solvents, slow crystallization), as seen in related sulfonic acid derivatives () .
Biological Activity
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline, with the molecular formula C14H21BrN2, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features:
- Bromine atom at the 4-position.
- Cyclohexyl(methyl)amino group at the 2-position.
- Molecular Weight : Approximately 297.234 g/mol.
This unique structure may influence its lipophilicity and biological activity, making it a candidate for various pharmacological applications.
The biological activity of this compound is thought to involve:
- Binding to specific molecular targets , such as enzymes and receptors.
- Modulation of enzyme activity , potentially influencing various signaling pathways in cells.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit significant pharmacological effects, including:
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
| Anti-inflammatory | Reduction of inflammatory markers | , |
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial effects of structurally similar compounds, demonstrating that derivatives with bromine substituents showed enhanced antibacterial activity against various pathogens. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
- Anticancer Properties : Research on aniline derivatives has revealed their ability to induce apoptosis in cancer cell lines. For instance, a derivative with a similar cyclohexyl group was shown to inhibit cancer cell proliferation by activating caspase pathways .
- Inflammatory Response Modulation : A study highlighted the anti-inflammatory potential of related compounds, showing that they could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests a possible therapeutic role in treating inflammatory diseases .
Comparison with Similar Compounds
The biological profile of this compound can be compared to other aniline derivatives:
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 4-Bromoaniline | Low | Moderate | Low |
| Cyclohexylamine derivatives | High | High | High |
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline, and how can intermediates be characterized?
Answer: The synthesis typically involves multi-step reactions, starting with brominated aniline derivatives. A key step is the introduction of the cyclohexyl(methyl)amino group via reductive amination or nucleophilic substitution. For example:
- Step 1: Bromination of 2-aminobenzyl precursors using reagents like NBS (N-bromosuccinimide) under controlled conditions.
- Step 2: Condensation with cyclohexyl(methyl)amine using catalysts such as H₂SO₄ in methanol, followed by reflux (120°C, 10 hours) .
- Purification: Vacuum distillation or column chromatography to isolate intermediates.
- Characterization: Employ ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) and FTIR for functional groups (N-H stretch ~3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .
Q. How should researchers address spectral ambiguities in characterizing this compound’s structural analogs?
Answer: Ambiguities arise from overlapping signals in NMR (e.g., aromatic protons near δ 7.0 ppm) or steric effects from the cyclohexyl group. Methodological solutions include:
- Deuterated Solvents: Use DMSO-d₆ to resolve proton splitting in crowded regions.
- 2D NMR Techniques: HSQC and HMBC to map C-H correlations, distinguishing adjacent substituents.
- Comparative Analysis: Cross-reference with FTIR data (e.g., C-Br stretch ~560 cm⁻¹) and XRD for crystalline derivatives .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity of this compound?
Answer: Key parameters to optimize:
- Catalyst Selection: Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
- Solvent Ratios: Adjust methanol/water ratios to enhance solubility of intermediates.
- Temperature Control: Lower reflux temperatures (e.g., 80–100°C) to minimize decomposition.
- Real-Time Monitoring: Use TLC or HPLC to track reaction progress.
- Yield Enhancement: Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) improves purity to >95% .
Q. What role does this compound play in coordination chemistry, and how can its metal complexes be studied?
Answer: The compound acts as a polydentate ligand due to its amino and bromo groups. Applications include:
- Coordination Sites: The aniline nitrogen and cyclohexylamino group bind to transition metals (e.g., Cu²⁺, Ni²⁺).
- Synthesis of Complexes: React with metal salts (e.g., CuCl₂) in ethanol under nitrogen, followed by crystallization.
- Characterization: X-ray crystallography confirms geometry (e.g., square planar vs. octahedral). Magnetic susceptibility and EPR spectroscopy elucidate electronic properties .
Q. How should researchers resolve contradictions in reported bioactivity data for analogs of this compound?
Answer: Discrepancies may stem from impurities or assay variability. Mitigation strategies:
- Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >99% purity.
- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media).
- Structural Confounds: Compare activities of halogenated analogs (e.g., 4-chloro vs. 4-bromo derivatives) to isolate electronic effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Storage: Store at 2–8°C under argon to prevent oxidation.
- PPE: Use nitrile gloves, goggles, and fume hoods during synthesis.
- Spill Management: Neutralize with activated carbon and dispose as halogenated waste.
- Toxicity Screening: Refer to SDS for LD₅₀ data (e.g., oral toxicity in rodents >500 mg/kg) .
Q. How can computational modeling guide the design of derivatives for target-specific applications?
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock to predict binding to targets like PDE4 or NMDA receptors.
- QSAR Models: Correlate substituent effects (e.g., logP, Hammett constants) with bioactivity.
- MD Simulations: Assess stability of metal complexes in physiological conditions (e.g., solvation in water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
